2-Bromo-1-(1-methyl-1H-benzimidazol-5-yl)ethanone hydrobromide is a chemical compound with the molecular formula and a molecular weight of approximately 334.01 g/mol. It is classified under the category of halogenated benzimidazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound is recognized for its potential therapeutic properties, including antimicrobial and anticancer activities, making it a subject of interest in scientific research.
This compound is cataloged under the Chemical Abstracts Service (CAS) number 944450-78-6 and is also referred to by various synonyms such as 5-(Bromoacetyl)-1-methyl-1H-benzimidazole hydrobromide. It falls under the broader classification of benzimidazole derivatives, which are heterocyclic compounds containing nitrogen atoms in their structure. Benzimidazoles are frequently utilized in pharmaceuticals due to their ability to interact with biological targets effectively.
The synthesis of 2-Bromo-1-(1-methyl-1H-benzimidazol-5-yl)ethanone hydrobromide typically involves several key steps:
These methods can be adapted for industrial production, where continuous flow reactors may be employed to enhance yield and efficiency while maintaining stringent quality control.
The molecular structure of 2-Bromo-1-(1-methyl-1H-benzimidazol-5-yl)ethanone hydrobromide features a benzimidazole ring fused with a bromoacetyl group. The structural formula can be represented as follows:
Key structural data includes:
The presence of both bromine and carbonyl groups contributes to its reactivity and biological activity.
2-Bromo-1-(1-methyl-1H-benzimidazol-5-yl)ethanone hydrobromide can undergo various chemical reactions:
These reactions highlight its versatility as a building block in organic synthesis.
The mechanism of action for 2-Bromo-1-(1-methyl-1H-benzimidazol-5-yl)ethanone hydrobromide is primarily linked to its interaction with biological targets:
Research continues to elucidate the precise biochemical pathways influenced by this compound.
The stability and reactivity of this compound are influenced by its halogenated structure, which enhances its interactions with biological molecules.
The applications of 2-Bromo-1-(1-methyl-1H-benzimidazol-5-yl)ethanone hydrobromide span several fields:
The synthesis of 2-Bromo-1-(1-methyl-1H-benzimidazol-5-yl)ethanone hydrobromide (CAS 944450-78-6) hinges on strategic functionalization of the benzimidazole core at the C5 position. The predominant route involves a Friedel-Crafts acylation of 1-methyl-1H-benzimidazole, though this presents regiochemical challenges due to the inherent reactivity of the heterocycle. To circumvent this, advanced pathways utilize pre-functionalized benzimidazole precursors like 5-acetyl-1-methyl-1H-benzimidazole as a key intermediate. This intermediate is typically synthesized via:
The 5-acetyl derivative serves as the direct precursor for α-halogenation. Alternative routes employing microwave-assisted condensation of o-phenylenediamines with bromoacetylated carboxylic acids have been explored, but these suffer from lower yields (~45%) due to in situ hydrobromide formation complexities [4].
Table 1: Key Precursors for 2-Bromo-1-(1-methyl-1H-benzimidazol-5-yl)ethanone Hydrobromide Synthesis
Precursor | Synthetic Method | Yield Range | Regioselectivity Challenge |
---|---|---|---|
5-Acetyl-1-methyl-1H-benzimidazole | Friedel-Crafts Acylation | 60–75% | Competing C4/C7 acetylation |
5-Bromo-1-methyl-1H-benzimidazole | Pd-catalyzed Carbonylation | 50–65% | Requires high-pressure CO conditions |
1-Methyl-1H-benzimidazole | Direct electrophilic acylation | 30–45% | Low selectivity, overalkylation products |
α-Bromination of the acetyl group at C5 employs either bromine (Br₂) or N-bromosuccinimide (NBS) as halogen sources. NBS is strongly preferred due to superior regiocontrol and minimized polybromination. The reaction follows a radical mechanism initiated by trace HBr or photochemical activation:
Critical to success is the exclusion of moisture to prevent hydrolysis of the bromoacetyl intermediate. Catalytic Lewis acids like ZnCl₂ (5 mol%) have been screened but show negligible improvement, confirming the radical pathway’s dominance [4]. Post-bromination, the hydrobromide salt is precipitated by treating the crude product with 33% HBr in acetic acid, yielding the solid as a beige-to-brown powder with 95–97% purity [5] [7].
Hydrobromide salt formation is a critical crystallization-controlled process dictating purity and stability. Key parameters include:
Table 2: Solvent Optimization for Hydrobromide Crystallization
Solvent System | HBr Equiv. | Crystal Form | Yield (%) | Purity (%) | Stability Issues |
---|---|---|---|---|---|
Ethanol/Water (4:1) | 0.95 | Prismatic crystals | 90 | 97 | Low hygroscopicity |
Acetonitrile | 1.0 | Needles | 75 | 95 | Solvent retention |
Diethyl ether | 1.1 | Amorphous powder | 65 | 92 | HBr volatilization |
Ethyl acetate | 1.0 | Aggregates | 70 | 94 | Slow crystallization kinetics |
Achieving N1-methylation (vs. N3-methylation) is essential for correct functionalization at C5. Two dominant protection strategies exist:
Notably, direct methylation of unsubstituted benzimidazole with CH₃I in alkaline methanol gives a 4:1 mixture of 1-methyl/3-methyl isomers, complicating purification [4]. The unprotected route requires careful pH control (pH 9–10) to avoid quaternization.
Table 3: Regioselectivity Outcomes in Methylation Steps
Protection Method | Methylation Agent | N1:N3 Ratio | De protection Yield | Overall Yield (5-acetyl) |
---|---|---|---|---|
Carboxylate-assisted | CH₃I / K₂CO₃ | >99:1 | 95% | 78% |
SEM-Cl protection | CH₃I / NaH | >99:1 | 90% | 82% |
Unprotected (pH control) | (CH₃O)₂SO₄ / NaOH | 80:20 | N/A | 65% (after chromatography) |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3